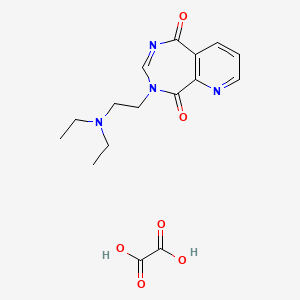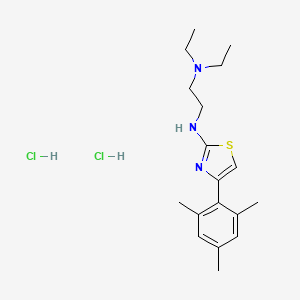
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is a chemical compound with a complex structure that includes a pyridinium ring substituted with carboxy, formyl, and hydroxymethyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives with appropriate carboxylating and formylating agents under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and safety.
化学反応の分析
Types of Reactions
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the formyl group to hydroxyl or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
科学的研究の応用
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals, materials, and coatings.
作用機序
The mechanism of action of Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways.
類似化合物との比較
Similar Compounds
Pyridinium, 3-carboxy-1-(carboxymethyl)-: Similar structure but with a carboxymethyl group instead of formylhydroxymethyl.
Pyridinium, 3-carboxy-1-(hydroxymethyl)-: Lacks the formyl group, resulting in different chemical properties.
Pyridinium, 3-carboxy-1-(methyl)-: Contains a methyl group instead of formylhydroxymethyl, leading to distinct reactivity.
Uniqueness
Pyridinium, 3-carboxy-1-(formylhydroxymethylphenyl)-, chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and distinguishes it from other similar compounds.
特性
CAS番号 |
63870-18-8 |
|---|---|
分子式 |
C14H12ClNO4 |
分子量 |
293.70 g/mol |
IUPAC名 |
1-[3-formyl-2-(hydroxymethyl)phenyl]pyridin-1-ium-3-carboxylic acid;chloride |
InChI |
InChI=1S/C14H11NO4.ClH/c16-8-11-3-1-5-13(12(11)9-17)15-6-2-4-10(7-15)14(18)19;/h1-8,17H,9H2;1H |
InChIキー |
NNHATSCZJVQZPD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)[N+]2=CC=CC(=C2)C(=O)O)CO)C=O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![13-ethyl-14-thia-8,11,12,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6,12,15-hexaene-10-thione](/img/structure/B12763235.png)
![4-O-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 1-O-(2-methylpropyl) 2-phenylbutanedioate;oxalic acid](/img/structure/B12763239.png)


![(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyrimidin-2-yl)methylamino]methyl]piperidin-1-yl]methanone](/img/structure/B12763255.png)
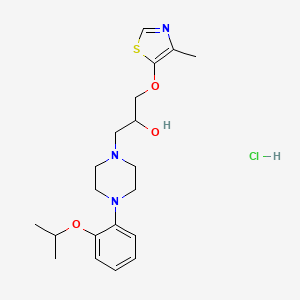
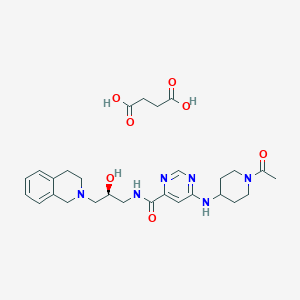
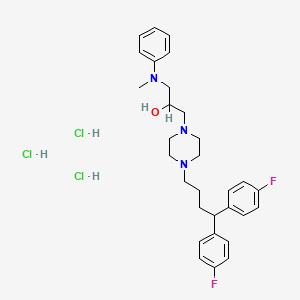

![Diaspartate de quinine [French]](/img/structure/B12763293.png)


